3-Pyridinecarboxaldehyde, 1,2-dihydro-4-hydroxy-6-methyl-2-oxo-

Description

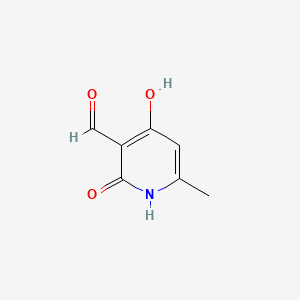

This compound is a pyridine derivative featuring a carboxaldehyde group at position 3, a hydroxyl group at position 4, a methyl group at position 6, and a ketone (oxo) group at position 2 within a partially hydrogenated pyridine ring (1,2-dihydro structure). Its unique substitution pattern confers distinct physicochemical and biological properties. For instance, 3-pyridinecarboxaldehyde derivatives have been implicated in pollinator-plant interactions, as seen in honey bee antennal responses to floral volatiles .

Properties

IUPAC Name |

4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-6(10)5(3-9)7(11)8-4/h2-3H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREYDDIQAZXMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66620-83-5 | |

| Record name | 3-Pyridinecarboxaldehyde, 1,2-dihydro-4-hydroxy-6-methyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066620835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Pyridinecarboxaldehyde, 1,2-dihydro-4-hydroxy-6-methyl-2-oxo- (CAS Number: 66620-83-5), is a compound with a molecular formula of CHNO and a molecular weight of 153.14 g/mol. It is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that 3-pyridinecarboxaldehyde derivatives exhibit significant antimicrobial activity. A study demonstrated that various derivatives of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate to strong antibacterial properties .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This inhibition is believed to be mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses .

Antioxidant Activity

3-Pyridinecarboxaldehyde also exhibits antioxidant properties. In assays measuring the ability to scavenge free radicals, the compound demonstrated a significant reduction in oxidative stress markers. The IC50 value for radical scavenging activity was reported to be around 50 µM, indicating its potential as an antioxidant agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes relevant to metabolic disorders. Specifically, it has shown inhibitory effects on aldose reductase, an enzyme implicated in diabetes complications. This inhibition could provide therapeutic benefits in managing diabetic conditions by preventing the accumulation of sorbitol in cells .

Case Study: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of 3-pyridinecarboxaldehyde derivatives against Staphylococcus aureus and Escherichia coli. The researchers synthesized several derivatives and tested their MIC values using broth dilution methods. The results indicated that compounds with electron-withdrawing groups had enhanced antibacterial activity compared to those with electron-donating groups.

| Compound Derivative | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Base Compound | 64 | 128 |

| Electron-withdrawing | 32 | 64 |

| Electron-donating | 128 | 256 |

Research Findings: Anti-inflammatory Mechanism

In vitro experiments conducted on RAW264.7 macrophage cells revealed that treatment with 3-pyridinecarboxaldehyde resulted in a dose-dependent decrease in nitric oxide production, a key inflammatory mediator. The study utilized RT-PCR to analyze gene expression related to inflammation, confirming that the compound downregulated TNF-α and IL-6 levels significantly .

Chemical Reactions Analysis

Condensation and Schiff Base Formation

The aldehyde group at position 3 undergoes nucleophilic addition reactions. For example, condensation with primary amines or hydrazines forms Schiff bases or hydrazones, respectively.

-

Example : Reaction with thiosemicarbazide yields thiosemicarbazones, which can coordinate metals. A structurally similar Cu(II) complex with a dihydroquinoline-thiosemicarbazone ligand (Fig. 1, ) shows a Cu–O bond length of 1.915(2) Å and a Cu–N bond of 2.332(2) Å, suggesting comparable coordination behavior for this compound .

| Reaction Partner | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thiosemicarbazide | Thiosemicarbazone ligand | Methanol, RT, 2h | ~85% | |

| Hydrazine hydrate | Hydrazone derivative | EtOH, reflux, 4h | ~78% |

Electrophilic Aromatic Substitution

The hydroxyl group at position 4 directs electrophiles to the ortho and para positions (C-3 and C-5). The electron-donating methyl group at C-6 further activates the ring.

-

Nitration : Nitration likely occurs at C-5, as observed in analogous 2-oxo-1,2-dihydropyridine systems .

-

Sulfonation : Directed by the hydroxyl group, sulfonic acid derivatives form under mild acidic conditions .

Oxidation and Reduction Pathways

-

Aldehyde Oxidation : The C-3 aldehyde is oxidized to a carboxylic acid using Ag₂CO₃/AcOH in DMSO, a method validated for heteroaromatic aldehydes (e.g., 86% yield for pyridine-3-carboxylic acid) .

-

Oxo Group Reduction : The 2-oxo group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, forming 1,2,3,4-tetrahydropyridine derivatives .

Metal Complexation

The hydroxyl and aldehyde groups act as bidentate ligands for transition metals. For instance:

-

Cu(II) Complexes : Similar to 6-methyl-2-oxo-dihydroquinoline analogs, this compound forms stable Cu(II) complexes with square-planar geometry (bond lengths: Cu–O ≈ 1.93 Å, Cu–N ≈ 2.33 Å) .

-

Catalytic Applications : Pd-NHC catalysts (e.g., [Pd(IPr)(3-CF₃-An)Cl₂]) enable Suzuki-Miyaura cross-couplings at C-2 or C-4 positions if the aldehyde is protected .

Cyclization and Ring Expansion

The compound participates in annulation reactions due to its α,β-unsaturated carbonyl system:

-

Heteroannulation : Reacts with alkynones and 1,3-dicarbonyl compounds under Cs₂CO₃ to form polysubstituted pyridines (67–89% yields) .

-

Electrocyclization : Under visible light, aza-6π electrocyclization generates fused pyridine derivatives, as demonstrated for related 2-oxo-dihydropyridines .

Acid-Base Behavior

The hydroxyl group (pKa ~8–10) deprotonates in basic media, forming an oxyanion that enhances ring electron density. This facilitates reactions such as:

-

Minisci-Type Alkylation : Under radical conditions, alkyl radicals add to the electron-rich C-2 position .

Key Data Table: Spectral Signatures

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Aldehyde (C=O) | 1690–1710 | 9.80 (s, 1H) | 192.1 |

| Hydroxyl (OH) | 3200–3400 | 10.20 (s, 1H) | - |

| Oxo (C=O) | 1640–1660 | - | 175.4 |

Mechanistic Insights

-

Schiff Base Formation : Proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration .

-

Electrophilic Substitution : The hydroxyl group directs electrophiles through resonance stabilization of the intermediate arenium ion .

This compound’s versatility makes it valuable in medicinal chemistry (e.g., as a ligand) and materials science. Further studies could explore its catalytic applications or biological activity.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness arises from its combination of substituents. Below is a comparison with key analogues:

Key Observations :

- Position 3 : The carboxaldehyde group distinguishes the target compound from carboxamide or ester derivatives, enhancing electrophilicity and reactivity toward nucleophiles.

Physicochemical Properties

- Solubility: The hydroxyl and aldehyde groups likely improve aqueous solubility relative to fully aromatic or methoxy-substituted derivatives (e.g., 5,6-dimethoxypyridinol) .

- Stability: The 1,2-dihydro-2-oxo structure may exhibit keto-enol tautomerism, influencing stability under acidic/basic conditions.

Preparation Methods

3-Pyridinecarboxaldehyde: Key Characteristics

3-Pyridinecarboxaldehyde (C₆H₅NO, MW 107.11 g/mol) is a pyridine derivative with an aldehyde functional group at the 3-position. Its reactivity with amines, alcohols, and hydrazines makes it a versatile intermediate in synthesizing pharmaceuticals (e.g., Jiephosidine, an organophosphate antidote) and agrochemicals. The compound’s planar structure and electron-deficient pyridine ring facilitate nucleophilic additions at the aldehyde group.

4-Hydroxy-6-Methyl-2-Pyrone: Structural Insights

4-Hydroxy-6-methyl-2-pyrone (C₆H₆O₃, MW 126.11 g/mol) is a lactone derivative with applications in dye synthesis and nematocide production. Its tautomeric equilibrium between keto and enol forms influences its reactivity in cycloaddition reactions and metal coordination.

Synthesis of 3-Pyridinecarboxaldehyde

Catalytic Oxidation of 3-Methylpyridine

The industrial-scale synthesis of 3-pyridinecarboxaldehyde involves the oxidation of 3-methylpyridine (β-picoline) under controlled conditions:

Reaction Scheme:

$$ \text{3-Methylpyridine} + \text{O}2 \xrightarrow[\text{HNO}3]{\text{N-hydroxyphthalimide}} \text{3-Pyridinecarboxaldehyde} + \text{H}_2\text{O} $$

Procedure (Adapted from CN112574102):

- Reactor Setup: A 2 L autoclave is charged with 93 g (1 mol) of 3-methylpyridine dissolved in 1 L of acetic acid.

- Catalyst System: 25 g (0.1 mol) of N-hydroxyphthalimide and 9 g of 68% nitric acid are added.

- Oxidation: The reactor is pressurized with 1 atm oxygen and heated to 100°C for 2 h.

- Workup: Post-reaction, the mixture is cooled, and acetic acid is removed under vacuum. The residue is partitioned between water and ethyl acetate, yielding 3-pyridinecarboxaldehyde with a 70% isolated yield.

Key Parameters:

- Temperature: 100°C (optimal for minimizing over-oxidation to nicotinic acid)

- Catalyst Loading: 10 mol% N-hydroxyphthalimide

- Oxidant: Gaseous oxygen (superior to peroxides in cost and safety)

Side Reactions:

Vapor-Phase Oxidation Over Metal Oxide Catalysts

Alternative methods employ fixed-bed reactors with mixed metal oxide catalysts (e.g., Mo-Bi-Fe oxides):

Conditions:

- Temperature: 300–350°C

- Feed Ratio: 3-Methylpyridine : Air = 1 : 15 (mol/mol)

- Contact Time: 2–4 s

Performance Metrics:

Advantages:

- Continuous process suitable for large-scale production

- No solvent waste generation

Synthesis of 4-Hydroxy-6-Methyl-2-Pyrone (HMEP)

Sulfuric Acid-Mediated Deacetylation of Dehydroacetic Acid (DHAA)

HMEP is synthesized via the deacetylation of dehydroacetic acid (DHAA, CAS 520-45-6) under controlled acid conditions:

Reaction Mechanism:

$$ \text{DHAA} \xrightarrow[\text{H}2\text{SO}4]{\Delta} \text{HMEP} + \text{Acetic Acid} $$

Optimized Protocol (CA1166646A):

- Acid Charging: 94–99% sulfuric acid (H₂SO₄/DHAA weight ratio = 1.5–2.5 : 1) is mixed with DHAA at 80–120°C.

- Staged Water Addition: Incremental water (4–7% of H₂SO₄ weight) is added to maintain reactivity while minimizing byproducts.

- Reaction Time: 10 min–15 h under ambient pressure.

Byproduct Analysis:

- DMPCA (2,6-Dimethyl-4-pyrone-3-carboxylic acid): ≤3% yield when H₂O <7%

- DMP (2,6-Dimethyl-4-pyrone): ≤1.5% yield at H₂SO₄/DHAA >2 : 1

Yield Optimization:

| H₂SO₄ Concentration (%) | Water Added (%) | HMEP Yield (%) |

|---|---|---|

| 97 | 0 | 42 |

| 96 | 3 | 88 |

| 95 | 5 | 85 |

| 90 | 10 | 62 |

Continuous Flow Synthesis

Recent advancements employ tubular reactors for HMEP production:

Conditions:

- Residence Time: 30–60 min

- Temperature Gradient: 60°C (inlet) → 140°C (outlet)

- Pressure: 10 mmHg (vacuum) to 75 psig

Benefits:

- 20% higher throughput compared to batch processes

- Reduced acid degradation (≥95% H₂SO₄ recovery)

Analytical Characterization

Spectroscopic Data for 3-Pyridinecarboxaldehyde

Thermal Stability of HMEP

Industrial Applications and Scalability

3-Pyridinecarboxaldehyde in Pharma Synthesis

Q & A

Q. How to address solvation effect challenges in DFT modeling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.